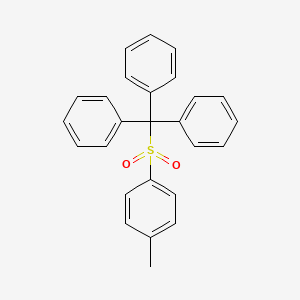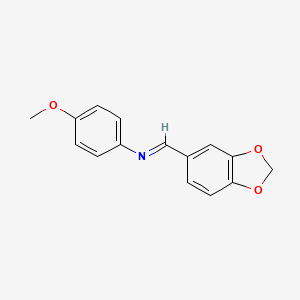![molecular formula C12H16 B11954409 2,3,4,5-Tetramethylbicyclo[4.2.0]octa-1,3,5-triene CAS No. 6590-47-2](/img/structure/B11954409.png)
2,3,4,5-Tetramethylbicyclo[4.2.0]octa-1,3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetramethylbicyclo[4.2.0]octa-1,3,5-triene typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of tetramethylcyclohexadiene with a suitable dienophile in the presence of a catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetramethylbicyclo[4.2.0]octa-1,3,5-triene undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Bromine, chlorine, solvents like dichloromethane.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced bicyclic hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,3,4,5-Tetramethylbicyclo[4.2.0]octa-1,3,5-triene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetramethylbicyclo[4.2.0]octa-1,3,5-triene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,2,4,5-Tetramethylcyclohexa-1,4-diene
- 7,7-Dichloro-2,3,4,5-Tetramethylbicyclo[4.2.0]octa-1,3,5-triene
- 2,3,4,5-Tetramethylbicyclo[4.2.0]octa-1,3,5-trien-7-ol
Uniqueness
2,3,4,5-Tetramethylbicyclo[4.2.0]octa-1,3,5-triene is unique due to its specific arrangement of methyl groups and the bicyclic structure, which imparts distinct chemical and physical properties . This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
6590-47-2 |
|---|---|
Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
2,3,4,5-tetramethylbicyclo[4.2.0]octa-1,3,5-triene |
InChI |
InChI=1S/C12H16/c1-7-8(2)10(4)12-6-5-11(12)9(7)3/h5-6H2,1-4H3 |
InChI Key |
BTTXMGUWIGYGNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2CCC2=C1C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


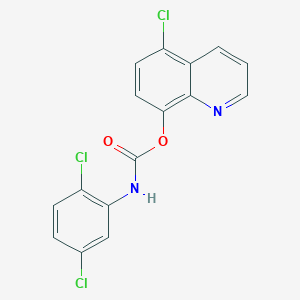
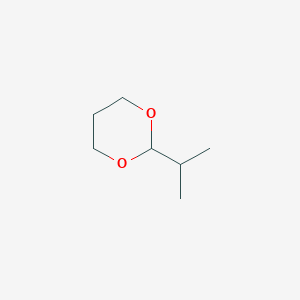
![5-[(4-Bromophenyl)amino]-5-oxopentanoic acid](/img/structure/B11954346.png)

![[(4-Chlorophenyl)amino][(cyclohexylideneamino)oxy]methanone](/img/structure/B11954370.png)


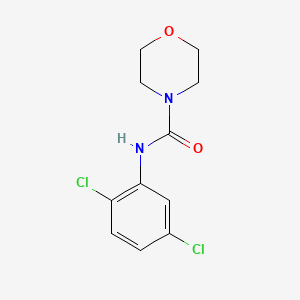
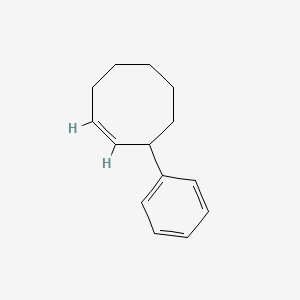
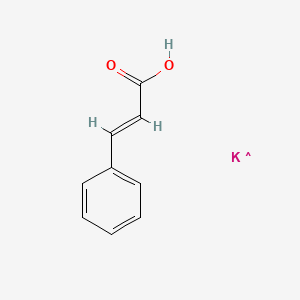
![1-(3-Chloro-4-methylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11954406.png)
